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Compound of Interest

Compound Name: Micro-Clear

cat. No.: B1176558

Micro-Clear Technical Support Center

Disclaimer: The following technical support guide is based on established principles of
agueous-based tissue clearing. "Micro-Clear" is used as a representative name for a generic
agueous-based clearing protocol, as a specific, universally recognized method under this name
was not prominently found in scientific literature. The provided protocols and troubleshooting
advice are intended as a general guide and may require optimization for your specific
application and tissue type.

Frequently Asked Questions (FAQs)

Q1: What is Micro-Clear and how does it work?

Al: Micro-Clear is a representative agueous-based tissue clearing method designed to make
biological tissues optically transparent for 3D imaging. The process works by removing lipids,
which are a primary source of light scattering, and homogenizing the refractive index (RI) of the
tissue components. This is typically achieved by immersing the tissue in a series of chemical
solutions that delipidate the sample and then match the RI of the remaining proteins to that of
the surrounding medium, minimizing light scatter and rendering the tissue transparent.[1][2][3]

Q2: What are the advantages of using an aqueous-based clearing method like Micro-Clear?
A2: Agueous-based methods like Micro-Clear offer several advantages, including:

o Preservation of fluorescent proteins: They are generally less harsh on endogenous
fluorescence signals compared to solvent-based methods.[4]
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o Sample morphology: They tend to cause less tissue shrinkage and can sometimes lead to
slight sample expansion.[1][5]

o Safety: The reagents used are typically less hazardous than the organic solvents used in
other methods.[1]

o Compatibility: They are often compatible with immunostaining procedures.[1][6]
Q3: How long does the Micro-Clear process take?

A3: The clearing time can vary significantly depending on several factors, including the tissue
type, its size and thickness, the fixation method, and the incubation temperature.[4][6] For
small or thin samples, clearing might be achieved in a few days, while larger or denser tissues
can take several weeks.[2][4]

Q4: Can | use Micro-Clear on any tissue type?

A4: Micro-Clear, as a representative aqueous-based method, is versatile and has been
successfully applied to a wide range of tissues, including brain, liver, kidney, lung, and spleen.
However, some tissues, particularly those with high lipid content, dense connective tissue, or
pigments like blood, may require protocol optimization, such as extended incubation times or
additional decolorization steps.[5]

Q5: Will Micro-Clear affect my immunostaining?

A5: Aqueous-based clearing methods are generally compatible with immunolabeling. However,
the detergents used for delipidation can potentially affect some epitopes. It is crucial to validate
your antibodies for use with tissue clearing and to perform staining before the final refractive
index matching step.

Troubleshooting Guide
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Issue

Potential Cause

Recommended Solution

Incomplete Clearing (Opaque

Center)

1. Insufficient incubation time.
2. Sample is too large or thick.
3. Incomplete fixation. 4.

Inefficient delipidation.

1. Extend the incubation time
in the delipidation and
refractive index matching
solutions. 2. For very large
samples, consider sectioning
the tissue into thinner slabs
(<1-2 mm) before clearing.[2]
3. Ensure thorough perfusion
and post-fixation to allow
reagents to penetrate
effectively.[7] 4. Increase the
concentration of the detergent
in the delipidation solution or
extend the incubation period.
Consider gentle agitation

during incubation.

Tissue Swelling or Distortion

1. Osmotic pressure changes
during solution exchange. 2.
Inadequate fixation cross-

linking the tissue matrix.

1. Perform gradual solution
exchanges, potentially using
intermediate concentrations to
acclimate the tissue. 2. Ensure
complete fixation with an
appropriate concentration of
fixative (e.g., 4% PFA) for a

sufficient duration.[7]

Loss of Fluorescent Signal

1. pH of the clearing or
imaging medium is not optimal
for the fluorophore. 2.
Photobleaching during
imaging. 3. Harsh chemical

treatment during delipidation.

1. Check and adjust the pH of
the final refractive index
matching solution to be
compatible with your
fluorescent proteins (often
slightly basic). 2. Use an anti-
fade agent in the imaging
medium and minimize light
exposure during microscopy. 3.
Reduce the concentration or

incubation time of the
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delipidation solution. Ensure
the temperature is not

excessively high.

1. Carefully mount the sample
in the imaging chamber,

ensuring no air is trapped.

] 1. Trapped air during sample Consider using a vacuum
Presence of Bubbles in the ] ) ) ]
] mounting. 2. Off-gassing of desiccator for a short period to
Cleared Tissue ] )
solutions. remove dissolved gas from the

solutions and tissue. 2.
Equilibrate all solutions to

room temperature before use.

1. Perform thorough perfusion
with PBS to remove as much

blood as possible before

1. Residual blood (heme) in fixation. A decolorization step
Brown or Yellow Discoloration the tissue. 2. Oxidation of with a peroxide-based solution
clearing reagents. can be added to the protocol if

necessary. 2. Use fresh
solutions and store them

protected from light and air.

Micro-Clear Clearing Time for Different Tissues

The following table provides estimated clearing times for various mouse tissues using a generic
agueous-based clearing protocol. These times are approximate and should be optimized for
your specific experimental conditions.
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. Approximate Estimated Clearing
Tissue . ) Notes
Thickness Time (Days)

Clearing time can be
Mouse Brain (whole) ~8-10 mm 10-21 reduced by

hemisecting the brain.

] Ideal for faster
Mouse Brain (1Imm )
) 1 mm 2-4 screening and
slice) o
optimization.

Dense tissue may
Mouse Kidney ~5-7 mm 7-14 require longer

incubation.

High blood content
Mouse Liver ~10-12 mm 14 - 28 may require a

decolorization step.

Perfusion is critical to
Mouse Lung ~5-8 mm 5-12
remove blood.

High blood content
necessitates thorough

Mouse Spleen ~8-10 mm 10-20 perfusion and
potential

decolorization.

Clearing is generally
Organoids/Spheroids <1mm 1-3 rapid for small 3D

culture models.[2]

Experimental Protocols
General Micro-Clear Protocol

This protocol outlines the key steps for clearing a mouse brain hemisphere.
1. Perfusion and Fixation:

o Anesthetize the mouse according to approved institutional protocols.
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» Perform transcardial perfusion with ice-cold 1X Phosphate Buffered Saline (PBS) until the
liver clears, followed by perfusion with 4% Paraformaldehyde (PFA) in PBS.
 Dissect the brain and post-fix in 4% PFA overnight at 4°C.

2. Washing:

e Wash the brain in 1X PBS with 0.02% sodium azide three times for 8 hours each at room
temperature with gentle agitation.

3. Delipidation:

e Immerse the brain in a delipidation solution (e.g., a solution containing a non-ionic detergent
like Triton X-100) at 37°C with gentle agitation.

» Replace the delipidation solution every 1-2 days until the tissue becomes translucent. This
can take several days to over a week depending on the tissue.

4. Washing after Delipidation:

e Wash the brain in 1X PBS with 0.02% sodium azide three times for 8 hours each at room
temperature with gentle agitation to remove residual detergent.

5. Refractive Index Matching:

 Incubate the brain in a series of gradually increasing concentrations of the refractive index
matching solution (e.g., 50%, 80%, and finally 100%). A common RI matching solution for
agueous methods is a high-concentration fructose or sucrose solution.

» Incubate at each concentration step for 1-2 days at room temperature with gentle agitation.

e The tissue is considered cleared when it is optically transparent in the 100% refractive index
matching solution.

6. Imaging:

e Mount the cleared tissue in an appropriate imaging chamber filled with the refractive index
matching solution.
e Image using a light-sheet, confocal, or multi-photon microscope.

Visualizations
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Caption: General experimental workflow for Micro-Clear tissue clearing.

Is the tissue fully cleared?

Clearing Is there tissue distortion?

A

Increase incubation time

A

Verify fixation protocol

A

Consider sectioning the tissue

A

Ensure complete fixation

Use gradual solution exchange Signal Loss Issue Proceed to Imaging

A

Optimize pH of imaging medium

A

Use anti-fade reagents

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting common issues in tissue clearing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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